Sodium selenate, a compound of selenium, has garnered attention in the scientific community due to its potential therapeutic applications. Selenium is an essential trace element known for its antioxidant properties and is involved in various metabolic pathways. Research has explored the effects of sodium selenate in different contexts, including its insulin-like effects, neuroprotective properties, and potential as an anti-tumor agent.
Sodium selenate has been shown to exhibit insulin-like effects in streptozotocin-induced diabetic rats, leading to a decrease in plasma glucose and an enhancement in weight gain, which suggests its potential in diabetes management1. In the context of neurodegenerative diseases, sodium selenate activates protein phosphatase 2A (PP2A), which plays a crucial role in dephosphorylating tau protein. Hyperphosphorylated tau is a hallmark of Alzheimer's disease, and sodium selenate's ability to reduce tau phosphorylation through PP2A activation indicates its therapeutic potential23. Additionally, sodium selenate has been found to retard epileptogenesis by reversing changes in PP2A and hyperphosphorylated tau in various epilepsy models2. In the field of oncology, sodium selenate has been reported to decrease methylated PP2A and increase GSK3βY216 phosphorylation, which may contribute to its anti-tumor properties5.
Sodium selenate has demonstrated insulin-mimetic properties in diabetic rats, suggesting its potential application in the management of diabetes. It has been shown to reduce plasma glucose levels and improve weight gain in diabetic rats, indicating its potential to ameliorate symptoms of diabetes1. Additionally, sodium selenate partially prevented the impairment of neurogenic relaxation in the corpus cavernosum of diabetic mice, which could have implications for diabetic complications4.
In Alzheimer's disease models, sodium selenate activated the Wnt/β-catenin signaling pathway and repressed amyloid-β formation, suggesting a neuroprotective role3. It also reversed the expression of proteins associated with Alzheimer's pathology, indicating its potential as a therapeutic agent7. Furthermore, sodium selenate mitigated epileptogenesis in rat models, which could have implications for epilepsy treatment2.
Sodium selenate has been studied as an anti-tumor agent, showing the ability to decrease methylated PP2A and reduce neuronal excitability in neuron cell lines5. A phase I dose-escalation study in patients with castration-resistant prostate cancer found that sodium selenate was well tolerated and exhibited modest single-agent efficacy, warranting further trials8.
Studies have investigated the physicochemical, spectral, and thermal properties of sodium selenate, particularly when treated with The Trivedi Effect®-Energy of Consciousness Healing Treatment. These studies suggest that such treatment could lead to the generation of a new polymorphic form of sodium selenate with improved solubility, bioavailability, and thermal stability, which could enhance its therapeutic efficacy910.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: